Lutetium sulfide Lutetium sulfide
Brand Name: Vulcanchem
CAS No.: 12163-20-1
VCID: VC20945681
InChI: InChI=1S/2Lu.3S/q2*+3;3*-2
SMILES: [S-2].[S-2].[S-2].[Lu+3].[Lu+3]
Molecular Formula: Lu2S3
Molecular Weight: 446.1 g/mol

Lutetium sulfide

CAS No.: 12163-20-1

Cat. No.: VC20945681

Molecular Formula: Lu2S3

Molecular Weight: 446.1 g/mol

* For research use only. Not for human or veterinary use.

Lutetium sulfide - 12163-20-1

Specification

CAS No. 12163-20-1
Molecular Formula Lu2S3
Molecular Weight 446.1 g/mol
IUPAC Name lutetium(3+);trisulfide
Standard InChI InChI=1S/2Lu.3S/q2*+3;3*-2
Standard InChI Key MSCLAAJLZDTGEX-UHFFFAOYSA-N
SMILES [S-2].[S-2].[S-2].[Lu+3].[Lu+3]
Canonical SMILES [S-2].[S-2].[S-2].[Lu+3].[Lu+3]

Introduction

Basic Properties and Composition

Lutetium sulfide (Lu₂S₃) is characterized by its distinct physical and chemical attributes that position it as a significant member of the rare earth sulfide family. The compound appears as a black-grey or gray powder in its solid form . With a molecular weight of 446.13 g/mol, lutetium sulfide consists of two lutetium atoms in the +3 oxidation state and three sulfide anions . This stoichiometric ratio reflects the common trivalent state of lutetium in its compounds, similar to other lanthanide elements.
The crystal structure of lutetium sulfide adopts a rhombohedral system, which influences its physical properties and reactivity patterns . With a theoretical density of 6.26 g/cm³, the compound is relatively dense, typical of materials containing heavy lanthanide elements . Lutetium sulfide demonstrates moderate solubility in water and acids, making it suitable as a lutetium source for applications compatible with sulfate salts .

Identification and Nomenclature

Lutetium sulfide is precisely identified through several standardized classification systems used in chemistry and materials science:

IdentifierValue
Chemical FormulaLu₂S₃
CAS Number12163-20-1
EC Number235-307-0
SynonymsLutetium(III) Sulfide, Dilutetium Trisulfide
Typical Purity99.95%
This compound should not be confused with other lutetium-sulfur compositions that exist within the lutetium-sulfur system, such as Lu₃S₄ and nonstoichiometric LuS variants that have been studied in thermodynamic research .

Physical Properties and Structural Characteristics

Lutetium sulfide possesses distinctive physical properties that make it relevant for both fundamental research and practical applications. The compound exhibits a high melting point of approximately 1,750°C (3,182°F), at which point it undergoes decomposition rather than conventional melting . This thermal stability is significant for high-temperature applications and demonstrates the strong chemical bonding present in the compound.
The rhombohedral crystal system of lutetium sulfide determines its three-dimensional arrangement of atoms, influencing properties such as cleavage planes, optical characteristics, and mechanical behavior . This crystal structure is shared by several other lanthanide sulfides and contributes to the compound's physical stability and chemical reactivity profile.
As a gray powder at room temperature, lutetium sulfide's physical appearance is consistent with many transition metal and rare earth sulfides . The compound's relatively high density of 6.26 g/cm³ reflects the presence of lutetium, which is one of the densest elements in the lanthanide series . The physical properties of lutetium sulfide make it suitable for specialized applications requiring thermal stability and specific material characteristics.

Chemical Properties and Reactivity

Lutetium sulfide demonstrates chemical behavior characteristic of lanthanide sulfides, with reactivity patterns influenced by both the lutetium and sulfide components. The compound is moderately soluble in water and acids, which distinguishes it from other lutetium compounds such as the oxide, hydroxide, fluoride, carbonate, phosphate, and oxalate that are typically insoluble in water . This solubility characteristic makes lutetium sulfide valuable as a source of lutetium ions for various chemical reactions and applications.
The chemical reactivity of lutetium sulfide can be understood in the context of lutetium's typical +3 oxidation state, which is the predominant and most stable oxidation state for this element . In aqueous solutions, lutetium sulfide can undergo hydrolysis, potentially forming lutetium hydroxide species and releasing hydrogen sulfide.
When compared to other lutetium compounds, lutetium sulfide represents an important sulfur-containing variant that complements the chemistry of more common lutetium compounds such as lutetium oxide (Lu₂O₃), lutetium chloride (LuCl₃), lutetium fluoride (LuF₃), and lutetium nitrate . The presence of sulfide anions rather than oxygen-containing species creates distinct chemical properties and reactivity patterns.

Thermodynamic Properties and High-Temperature Behavior

The thermodynamic properties of lutetium sulfide and related compositions in the lutetium-sulfur system have been extensively studied through high-temperature vaporization experiments. Research utilizing mass spectrometric and target collection Knudsen effusion techniques has provided valuable insights into the behavior of these materials under extreme conditions .
While the research detailed in the search results focuses primarily on Lu₃S₄ and nonstoichiometric LuS compositions rather than Lu₂S₃ specifically, the findings provide important context for understanding the thermodynamic landscape of lutetium-sulfur compounds. According to these investigations, Lu₃S₄ vaporizes congruently following two principal reactions :

  • LuS₁.₃₃(s) = Lu(g) + 1.33S(g)

  • LuS₁.₃₃(s) = LuS(g) + 0.33S(g)

Equilibrium and Thermodynamic Values

For these vaporization reactions, researchers have determined equilibrium partial pressures expressed as logarithmic functions of temperature :

Reaction ComponentPressure Equation (log P in atm)
Log P(Lu)−(29162±239)/T + (7.117±0.112)
Log P(S)−(29513±338)/T + (7.104±0.159)
Log P(LuS)−(31366±675)/T + (8.052±0.317)
The thermodynamic parameters derived from second-law analysis provide critical values for understanding the energetics of these systems :
Reaction/CompoundΔH°₂₉₈ (kcal mol⁻¹)
----------------------------------------
Reaction (1)317.6±2.5
Reaction (2)196.9±3.3
LuS₁.₃₃(s)−126.5±2.5 (ΔH°f,298)
Additionally, the dissociation energy of LuS(g) has been computed as D°₀ = 120.6±3.2 kcal mol⁻¹ based on mass spectrometric slopes . These thermodynamic values provide essential information for understanding the stability, reactivity, and high-temperature behavior of compounds in the lutetium-sulfur system.

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